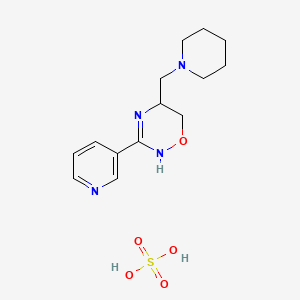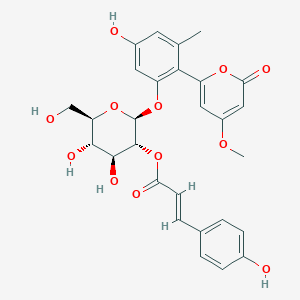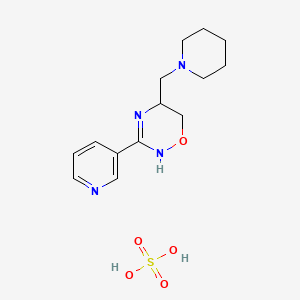
Iroxanadine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iroxanadine sulfate, also known as BRX-235 sulfate, is a novel small molecule synthesized by Biorex, Hungary. It acts as a cardioprotective agent and is known for its ability to induce phosphorylation of p38 SAPK, which plays a crucial role in endothelial cell homeostasis. This compound is particularly significant in the context of vascular diseases such as atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iroxanadine sulfate involves the reaction of specific organic compounds under controlled conditions. The detailed synthetic route is proprietary to Biorex, Hungary, and involves multiple steps of organic synthesis, including the formation of pyridine derivatives and subsequent sulfonation to achieve the sulfate form .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale organic synthesis techniques, including batch reactions, purification through crystallization, and quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Iroxanadinsulfat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: Iroxanadinsulfat kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können unter kontrollierten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Pyridinderivaten führen, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Iroxanadinsulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Phosphorylierung und Kinaseaktivierung verwendet.
Biologie: Untersucht für seine Rolle in der Endothelzellfunktion und im Überleben unter Stressbedingungen.
Medizin: Als kardioprotektives Mittel zur Behandlung von Gefäßkrankheiten wie Atherosklerose und Restenose untersucht.
Industrie: Wird bei der Entwicklung von Arzneimitteln eingesetzt, die auf die vaskuläre Gesundheit und die Krankheitsprävention abzielen
5. Wirkmechanismus
Der Wirkmechanismus von Iroxanadinsulfat beinhaltet die Induktion der Phosphorylierung von p38 SAPK, einem wichtigen Signalmolekül in der Homöostase der Endothelzellen. Dieses Phosphorylierungsereignis führt zur Aktivierung von stressregulierenden Hitzeschockproteinen, die das Zellüberleben und die Zellfunktion unter ischämischen und Reperfusionsstressbedingungen verbessern. Die Verbindung bewirkt auch die Translokation der calciumabhängigen Proteinkinase-C-Isoform zu Membranen, was zusätzlich zu ihren kardioprotektiven Wirkungen beiträgt .
Ähnliche Verbindungen:
- Iroxanadinhydrochlorid
- Iroxanadinhydrobromid
- BRX-005
Vergleich: Iroxanadinsulfat ist einzigartig in seiner dualen Aktivierung von p38-Kinase und Hitzeschockproteinen, was es besonders effektiv beim Schutz von Endothelzellen unter Stressbedingungen macht. Im Vergleich zu seinen Hydrochlorid- und Hydrobromid-Gegenstücken hat die Sulfatform in präklinischen Studien eine verbesserte Stabilität und Wirksamkeit gezeigt .
Wirkmechanismus
The mechanism of action of iroxanadine sulfate involves the induction of phosphorylation of p38 SAPK, a key signaling molecule in endothelial cell homeostasis. This phosphorylation event leads to the activation of stress-responsive heat shock proteins, which enhance cell survival and function under ischemic and reperfusion stress conditions. The compound also causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects .
Vergleich Mit ähnlichen Verbindungen
- Iroxanadine hydrochloride
- Iroxanadine hydrobromide
- BRX-005
Comparison: Iroxanadine sulfate is unique in its dual activation of p38 kinase and heat shock proteins, making it particularly effective in protecting endothelial cells under stress conditions. Compared to its hydrochloride and hydrobromide counterparts, the sulfate form has shown enhanced stability and efficacy in preclinical studies .
Eigenschaften
CAS-Nummer |
934838-75-2 |
|---|---|
Molekularformel |
C14H22N4O5S |
Molekulargewicht |
358.42 g/mol |
IUPAC-Name |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid |
InChI |
InChI=1S/C14H20N4O.H2O4S/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;1-5(2,3)4/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);(H2,1,2,3,4) |
InChI-Schlüssel |
KRDJXQILWJDTAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



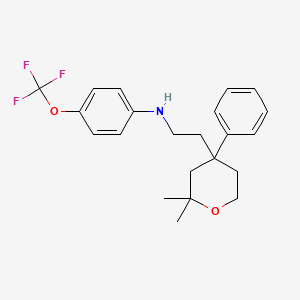
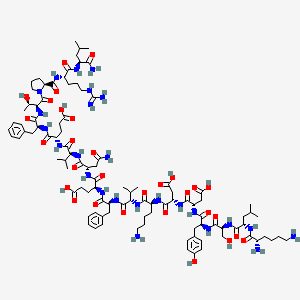
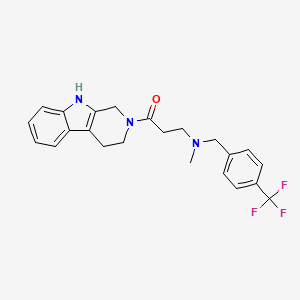

![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)



methyl phosphate](/img/structure/B12386520.png)

